

4,5-Dichloroveratrole chemical structure and IUPAC name

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Compound of Interest

Compound Name: **4,5-Dichloroveratrole**

Cat. No.: **B1293773**

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An In-depth Technical Guide to 4,5-Dichloroveratrole

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Structure

4,5-Dichloroveratrole, a halogenated aromatic ether, presents a key scaffold in various chemical syntheses. Its structure is characterized by a benzene ring substituted with two adjacent methoxy groups and two adjacent chlorine atoms.

IUPAC Name: 1,2-dichloro-4,5-dimethoxybenzene[1]

Synonyms: 1,2-Dichloro-4,5-dimethoxybenzene, **4,5-Dichloroveratrole**[1]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for **4,5-Dichloroveratrole** is presented in the table below. These properties are essential for its application in experimental settings, influencing factors such as solubility, reaction kinetics, and purification methods.

Property	Value	Source
Molecular Formula	$C_8H_8Cl_2O_2$	[1] [2]
Molecular Weight	207.05 g/mol	[1] [2]
Melting Point	83°C	[3]
Boiling Point (est.)	297.35°C	[3]
Density (est.)	1.3354 g/cm ³	[3]
Water Solubility	72.3 mg/L (at 25°C)	[3]
XLogP3	3.6	[1]
CAS Number	2772-46-5	[1] [2]

Experimental Protocols

The synthesis of **4,5-Dichloroveratrole** is typically achieved through the electrophilic chlorination of veratrole (1,2-dimethoxybenzene). The methoxy groups are activating and ortho-, para-directing, which facilitates the substitution at the 4 and 5 positions. A common and effective chlorinating agent for this transformation is sulfonyl chloride (SO_2Cl_2).

Representative Synthesis of **4,5-Dichloroveratrole** from Veratrole:

Materials:

- Veratrole (1,2-dimethoxybenzene)
- Sulfonyl chloride (SO_2Cl_2)
- Dichloromethane (CH_2Cl_2) (anhydrous)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

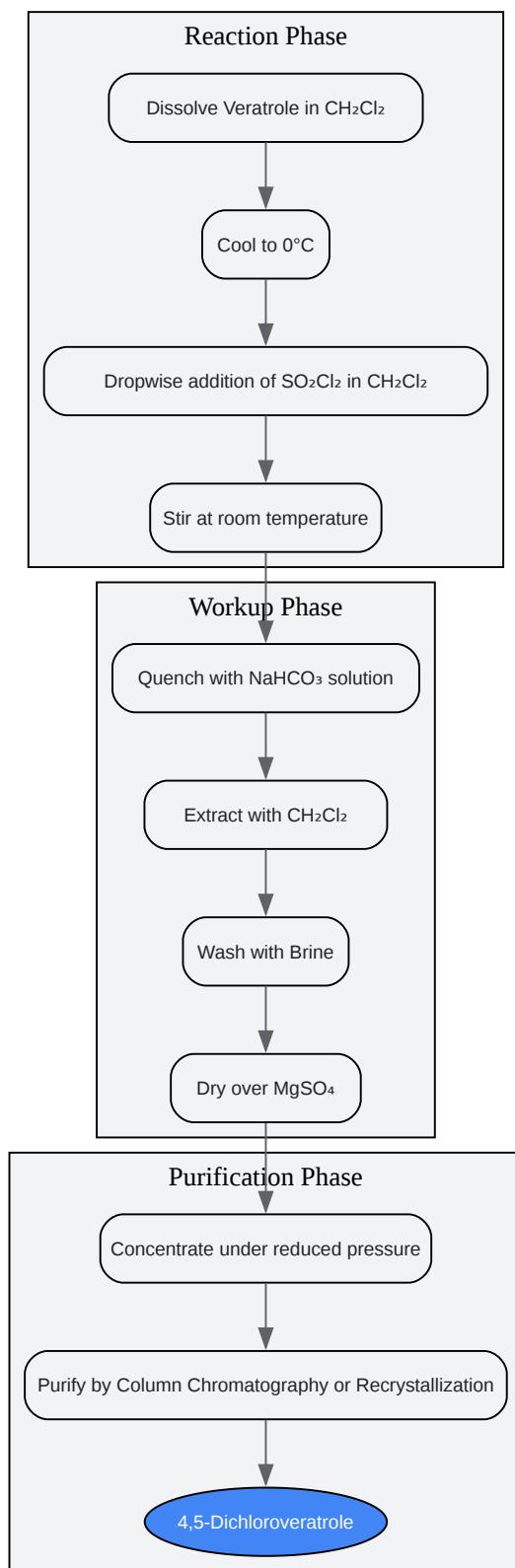
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve veratrole (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
- Addition of Chlorinating Agent: Dissolve sulfonyl chloride (2.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled solution of veratrole over a period of 30-60 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a cold saturated solution of sodium bicarbonate to neutralize the acidic byproducts.
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent to yield pure **4,5-Dichloroveratrole**.

Synthesis Workflow

The logical progression of the synthesis of **4,5-Dichloroveratrole** from veratrole can be visualized as a clear experimental workflow. This process involves the initial reaction setup, the core chlorination step, and subsequent workup and purification stages to isolate the final product.

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Caption: Experimental workflow for the synthesis of **4,5-Dichloroveratrole**.

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